molecular formula C15H24N2O4S B2444735 N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide CAS No. 899967-37-4

N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide

カタログ番号 B2444735
CAS番号: 899967-37-4
分子量: 328.43
InChIキー: HXYPCCIYMCKNBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide, also known as BMS-986205, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986205 has shown promising results in preclinical studies and is being investigated as a potential treatment for various autoimmune diseases and cancer.

作用機序

N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide works by selectively inhibiting the activity of TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide blocks the downstream signaling of these cytokines, leading to a decrease in the production of pro-inflammatory mediators and a reduction in inflammation.
Biochemical and Physiological Effects
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In these studies, N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, decrease infiltration of inflammatory cells, and inhibit the activation of immune cells. N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has also been shown to have anti-tumor effects by inhibiting the growth and metastasis of various types of cancer cells.

実験室実験の利点と制限

N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has several advantages for laboratory experiments, including its high potency and selectivity for TYK2, which makes it a valuable tool for studying the role of TYK2 in various biological processes. However, N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

将来の方向性

There are several future directions for research on N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide, including investigating its potential as a treatment for various autoimmune diseases and cancer in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and anti-tumor effects, as well as its potential for combination therapy with other drugs. Finally, the development of more potent and selective TYK2 inhibitors based on the structure of N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide could lead to the discovery of new drugs for the treatment of autoimmune diseases and cancer.

合成法

N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-methoxybenzoyl chloride, which is then reacted with butyl methyl sulfonamide to form N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide. The final product is then purified through column chromatography to obtain a high-purity compound suitable for further studies.

科学的研究の応用

N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has shown potent anti-inflammatory effects by inhibiting the activity of TYK2, which plays a key role in the signaling pathways of several pro-inflammatory cytokines. N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has also shown promising results in preclinical models of cancer, where it has been shown to inhibit tumor growth and metastasis.

特性

IUPAC Name

N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-4-5-11-17(2)22(19,20)12-10-16-15(18)13-6-8-14(21-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYPCCIYMCKNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。